[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a synthetic organic compound combining a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a 4-(dimethylsulfamoyl)benzoate ester moiety. The oxazole ring contributes to π-π stacking interactions in biological systems, while the dimethylsulfamoyl group may enhance solubility and metabolic stability .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O5S/c1-23(2)29(25,26)15-6-3-12(4-7-15)19(24)27-11-14-10-18(28-22-14)16-8-5-13(20)9-17(16)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOBJZZFMVLNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzaldehyde and an amino acid derivative.
Introduction of the Methyl Group: The oxazole intermediate is then reacted with a methylating agent to introduce the methyl group at the 3-position of the oxazole ring.
Attachment of the Benzoate Moiety: The final step involves the esterification of the oxazole derivative with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Biological Activity | Reference |
|---|---|---|---|---|
| [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate | Oxazole core, 2,4-difluorophenyl, dimethylsulfamoyl benzoate | ~419.4 (estimated) | Hypothesized: Enzyme inhibition (e.g., kinases, sulfatases) | |
| N-[[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | Oxazole core, benzodioxole-carboxamide | 358.3 | Antimicrobial activity against Gram-positive bacteria | |
| Ethyl 4-(2-{[5-((4-(dimethylsulfamoyl)benzamido)methyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate | Triazole core, dimethylsulfamoyl benzamide | ~643.8 | Anticancer activity (IC₅₀: 2.1 µM against breast cancer cells) | |
| [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | Oxazole core, furan-carboxylate | 331.3 | Moderate antifungal activity (Candida albicans) |
Key Findings:
Structural Influence on Bioactivity: The oxazole ring paired with fluorinated aryl groups (e.g., 2,4-difluorophenyl) enhances membrane permeability and target binding in microbial and cancer cells . Dimethylsulfamoyl groups in benzoate esters (e.g., in the target compound) improve solubility and metabolic stability compared to non-sulfonylated analogs, as seen in triazole derivatives .
Biological Activity Trends :
- Compounds with oxazole cores (e.g., N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzodioxole-carboxamide) exhibit stronger antimicrobial activity against Gram-positive bacteria than Gram-negative strains, likely due to differences in cell wall permeability .
- Sulfamoyl-containing compounds (e.g., the target compound and Ethyl 4-(2-{[5-((4-(dimethylsulfamoyl)benzamido)methyl)...) show higher anticancer potency, possibly via sulfatase or kinase inhibition pathways .
Stability and Reactivity: The benzoate ester in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to methyl 4-(dimethylsulfamoyl)benzoate derivatives . Fluorinated aryl groups increase oxidative stability compared to non-fluorinated analogs, as observed in furan-2-carboxylate derivatives .
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining an oxazole ring with a dimethylsulfamoyl group and a benzoate moiety. Its chemical formula is , and it possesses unique properties that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole moiety is known for its role in inhibiting various enzymes and receptors, potentially affecting cellular signaling pathways. The dimethylsulfamoyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of oxazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : Induction of apoptosis was observed in HeLa cells treated with oxazole derivatives, with IC50 values indicating potent activity.
- MCF-7 and A549 Cells : Similar compounds demonstrated inhibitory effects on proliferation in these breast and lung cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | HeLa | 0.37 | Apoptosis induction |
| Example B | MCF-7 | 0.73 | Cell cycle arrest |
| Example C | A549 | 0.95 | Apoptosis induction |
These findings suggest that this compound may exhibit similar or enhanced anticancer activity due to its structural characteristics.
Antimicrobial Activity
Research has indicated that certain oxazole derivatives possess antimicrobial properties. The target compound may inhibit the growth of various bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies
- In Vitro Studies : Various in vitro studies have been conducted to evaluate the cytotoxic effects of related oxazole compounds. For example, a study reported that compounds structurally similar to the target compound exhibited significant growth inhibition in HeLa cells.
- In Vivo Models : Preliminary animal studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies will provide insights into dosage regimens and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
